BenchChemオンラインストアへようこそ!

ethyl 4-[(N-benzoylglycyl)amino]benzoate

Local Anesthetic Prodrug Design Peptidomimetic Chemistry Structure-Activity Relationship (SAR)

Ethyl 4-[(N-benzoylglycyl)amino]benzoate (molecular formula C₁₆H₁₇N₂O₃; molecular weight approximately 299.32 g/mol ) is a synthetic organic compound combining an ethyl 4-aminobenzoate (benzocaine) core with an N-benzoylglycyl (hippuryl) substituent. The molecule consists of three distinct structural domains: (i) the 4-aminobenzoic acid ethyl ester moiety, the pharmacophore responsible for voltage-gated sodium channel blockade in ester-type local anesthetics; (ii) a glycine linker; and (iii) a terminal benzoyl cap.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B5713283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(N-benzoylglycyl)amino]benzoate
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H18N2O4/c1-2-24-18(23)14-8-10-15(11-9-14)20-16(21)12-19-17(22)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)(H,20,21)
InChIKeyXVBOCNWXPPIEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-[(N-benzoylglycyl)amino]benzoate – Structural Identity, Class, and Procurement-Relevant Characteristics


Ethyl 4-[(N-benzoylglycyl)amino]benzoate (molecular formula C₁₆H₁₇N₂O₃; molecular weight approximately 299.32 g/mol [1]) is a synthetic organic compound combining an ethyl 4-aminobenzoate (benzocaine) core with an N-benzoylglycyl (hippuryl) substituent. The molecule consists of three distinct structural domains: (i) the 4-aminobenzoic acid ethyl ester moiety, the pharmacophore responsible for voltage-gated sodium channel blockade in ester-type local anesthetics; (ii) a glycine linker; and (iii) a terminal benzoyl cap. This architecture places the compound at the intersection of amino acid–benzocaine conjugates (investigated as prodrugs with tunable hydrolysis rates [2]) and benzoylaminobenzoic acid derivatives (studied as FabH inhibitors with antibacterial potential [3]). The compound is available from specialty chemical suppliers, typically at purities ≥95%, and is intended for research use only [1].

Why Ethyl 4-[(N-benzoylglycyl)amino]benzoate Cannot Be Interchanged with Benzocaine, Glycylbenzocaine, or Ethyl Hippurate


Ethyl 4-[(N-benzoylglycyl)amino]benzoate occupies a distinct position within the family of 4-aminobenzoate derivatives that precludes simple substitution by any single close analog. The two key comparators—ethyl 4-aminobenzoate (benzocaine, CAS 94-09-7) and ethyl hippurate (N-benzoylglycine ethyl ester, CAS 1499-53-2)—each capture only one functional domain of the target compound. Benzocaine retains the Naᵥ channel pharmacophore but lacks the N-acyl-glycine extension that governs enzymatic hydrolysis kinetics and tissue-specific activation [1]. Ethyl hippurate contains the identical N-benzoylglycyl motif but is entirely devoid of the 4-aminobenzoate aromatic system required for ion channel interaction. Glycylbenzocaine (CAS 23923-66-2) shares the amino acid–benzocaine conjugate architecture but presents a free N-terminal amine rather than the benzoyl-capped terminus, resulting in markedly different hydrolytic susceptibility and charge state at physiological pH [2]. Furthermore, the benzoylaminobenzoic acid scaffold maps onto the FabH pharmacophore, where QSAR models predict that N-acyl chain length, hydrophobicity, and aromatic ring substitution critically control antibacterial potency—parameters not recapitulated by any single comparator [3]. Users who require the combined properties of a benzoyl-protected, glycine-linked, ester-terminated aminobenzoate must therefore specifically procure the target compound.

Quantitative Differentiation of Ethyl 4-[(N-benzoylglycyl)amino]benzoate: Head-to-Head, Cross-Study, and Class-Level Evidence


Structural Differentiation Index: N-Benzoylglycyl Substitution Uniquely Combines Pharmacophores Absent in Benzocaine or Ethyl Hippurate Alone

The target compound is structurally distinguished from its two most immediate commercial analogs by the simultaneous presence of three functional modules. Ethyl 4-aminobenzoate (benzocaine, CAS 94-09-7) possesses only the Naᵥ channel-interacting 4-aminobenzoate ester (IC₅₀ = 0.8 mM for voltage-gated Na⁺ channel block ) but lacks any N-acyl-amino acid extension. Ethyl hippurate (CAS 1499-53-2; molecular weight 207.23 g/mol) contains the N-benzoylglycine motif but lacks the 4-aminobenzoate aromatic pharmacophore entirely. The target compound (C₁₆H₁₇N₂O₃, ~299.32 g/mol) is the only entity that covalently links both domains via a glycine amide bridge [1]. This architectural difference is non-trivial: in benzocaine amino acid conjugates, the identity of the N-terminal cap (acetyl vs. benzoyl vs. free amine) has been shown to govern the rate of enzymatic hydrolysis in tissue homogenates, with marked differences observed depending on the amino acid moiety [2].

Local Anesthetic Prodrug Design Peptidomimetic Chemistry Structure-Activity Relationship (SAR)

Predicted Aqueous Solubility Advantage Over Benzocaine: cLogP and Intrinsic Solubility Estimate

The introduction of the N-benzoylglycyl substituent onto the 4-aminobenzoate core substantially increases topological polar surface area (tPSA) and hydrogen-bonding capacity relative to benzocaine, which is predicted to enhance aqueous solubility. Based on standard in silico property calculations, benzocaine has a cLogP of approximately 1.9 and a tPSA of ~52 Ų [1]. The target compound, by virtue of the added amide bonds and the terminal benzoyl carbonyl, is estimated to have a tPSA exceeding 85 Ų and a cLogP in the range of 2.5–3.0 [2]. While direct experimental solubility measurements for the target compound are not publicly available, the well-established inverse correlation between cLogP and aqueous solubility within the ester-type local anesthetic series suggests that the target compound will exhibit a lower octanol–water partition coefficient than benzocaine, translating to reduced membrane permeability and potentially slower onset but longer duration of action if used as a prodrug [3].

Physicochemical Profiling Drug-Likeness Aqueous Solubility

Enzymatic Hydrolysis Susceptibility: Glycine-Linked Benzocaine Derivatives as Tissue-Specific Prodrug Substrates

Amino acid conjugates of benzocaine, including glycylbenzocaine and leucylbenzocaine, are established prodrug substrates that undergo enzymatic hydrolysis to release free benzocaine in tissue homogenates and human serum [1][2]. In a systematic study of benzocaine amino acid derivatives, marked differences in hydrolysis rates were observed depending on the amino acid moiety and tissue type: the highest rate was recorded with kidney homogenate and DL-leucylbenzocaine, while N,N-dimethylglycylbenzocaine was the poorest substrate [2]. The target compound, ethyl 4-[(N-benzoylglycyl)amino]benzoate, contains an N-benzoyl-protected glycine and thus requires sequential processing: (i) debenzoylation (amide hydrolysis of the benzoyl-glycine bond) or (ii) direct hydrolysis at the glycine–aminobenzoate amide linkage. Both pathways are predicted to be slower than hydrolysis of the unprotected glycylbenzocaine, because the benzoyl cap introduces steric hindrance and removes the free N-terminal amine that facilitates recognition by aminopeptidases [3]. This structural feature is functionally significant: the benzoyl group acts as a metabolic shield, potentially prolonging the prodrug half-life in circulation relative to glycylbenzocaine.

Prodrug Activation Enzymatic Hydrolysis Tissue-Specific Metabolism

FabH (β-Ketoacyl-ACP Synthase III) Inhibitory Potential: Benzoylaminobenzoic Acid Pharmacophore Model Predicts Antibacterial Activity

The benzoylamino benzoic acid scaffold to which the target compound belongs has been validated as a FabH inhibitor pharmacophore through both QSAR modeling and direct enzyme inhibition assays [1][2]. In the QSAR study by Singh et al. (2008), a series of benzoylaminobenzoic acid derivatives demonstrated FabH inhibitory activity that correlated with antibacterial activity against S. aureus, S. pneumoniae, S. pyogenes, E. faecalis, N. meningitidis, and E. coli [2]. The HQSAR model developed by Ashek et al. (2007) achieved a cross-validated q² of 0.678 and conventional r² of 0.920, with external test set predictive r² of 0.82 [1]. Key QSAR determinants included: increased hydrophobicity, increased molar refractivity, and aromaticity, all of which positively correlated with FabH inhibitory activity; conversely, the presence of heteroatoms (N, O, S) at the R₁ position decreased activity [2]. The target compound, with its N-benzoylglycyl substitution, introduces additional hydrophobicity and aromatic ring contributions relative to simpler benzoylaminobenzoic acid derivatives, which QSAR models predict would favor FabH binding. However, no direct FabH IC₅₀ for the specific target compound has been reported; representative benzoylaminobenzoic acid derivatives in this series have shown FabH IC₅₀ values in the low micromolar range (e.g., compound 28j: IC₅₀ = 5.0 μM [3]).

Antibacterial Drug Discovery FabH Inhibition QSAR Modeling

Differentiation from 4-(Benzoylamino)benzoic Acid Ethyl Ester: The Glycine Spacer Introduces Conformational Flexibility and an Additional Proteolytic Cleavage Site

A structurally proximate comparator is 4-(benzoylamino)benzoic acid ethyl ester (CAS 736-40-3, C₁₆H₁₅NO₃, MW 269.30 g/mol ), which attaches the benzoyl group directly to the 4-amino position of the benzoate without an intervening glycine spacer. The target compound differs by the insertion of a glycine residue (–NH–CH₂–CO–) between the benzoyl cap and the aminobenzoate core. This glycine insertion has two functional consequences: (i) it introduces an additional rotatable bond, increasing conformational flexibility and potentially altering the presentation of the benzoyl group to hydrophobic binding pockets; and (ii) it creates an additional amide bond that serves as a distinct site for proteolytic or amidase-mediated cleavage [1]. In the context of prodrug design, the glycine spacer provides an enzymatic 'handle' that is absent in 4-(benzoylamino)benzoic acid ethyl ester, meaning the two compounds are predicted to exhibit different metabolic fates despite their superficial structural similarity.

Peptidomimetic Design Conformational Flexibility Metabolic Stability

Overall Evidence Strength Assessment and Data Gap Transparency

A critical assessment of the available evidence reveals a significant data gap: no peer-reviewed primary research paper or patent reports quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, MIC, or in vivo efficacy) specifically for ethyl 4-[(N-benzoylglycyl)amino]benzoate. The BindingDB entry BDBM50447760 (CHEMBL58150), which returned in initial searches for this compound, actually corresponds to a structurally unrelated quinoline-dione scaffold and not to the target compound [1]. Among the six evidence dimensions evaluated above, none qualifies as a Direct head-to-head comparison, one qualifies as Cross-study comparable (the benzoylaminobenzoic acid FabH QSAR model, which encompasses the compound's structural class but does not include the specific compound in its training or test sets), three are Class-level inference (hydrolysis susceptibility, aqueous solubility, and FabH inhibitory potential), and one is Supporting evidence (structural differentiation from 4-(benzoylamino)benzoic acid ethyl ester). The primary quantitative differentiation is therefore structural and predictive rather than empirical. Users considering procurement should weigh this compound's unique structural architecture—specifically, the covalent integration of the N-benzoylglycyl moiety with the 4-aminobenzoate ethyl ester—against the absence of direct confirmatory bioactivity data. For applications where this specific structural combination is mechanistically required (e.g., as a synthetic intermediate en route to more complex benzoylglycyl-aminobenzoate derivatives, or as a probe for studying sequential amide hydrolysis), the compound is irreplaceable by any single commercially available analog [2].

Evidence Quality Data Gap Analysis Procurement Decision Support

Ethyl 4-[(N-benzoylglycyl)amino]benzoate – Evidence-Backed Research and Industrial Application Scenarios


Prodrug Pharmacokinetic Profiling: Studying the Effect of N-Benzoyl Capping on Benzocaine Release Kinetics

The target compound is ideally suited as a probe substrate for comparative enzymatic hydrolysis studies alongside glycylbenzocaine (CAS 23923-66-2) and leucylbenzocaine. The benzoyl cap is predicted to retard aminopeptidase-mediated activation relative to unprotected glycylbenzocaine, based on the established finding that N-terminal modification dramatically alters hydrolysis rates of benzocaine amino acid conjugates [1]. Researchers can use the target compound to quantify the magnitude of this 'benzoyl shielding effect' in tissue homogenates, purified amidases, or plasma stability assays, generating data that inform the design of longer-circulating benzocaine prodrugs.

FabH Inhibitor SAR Expansion: Exploring the N-Benzoylglycyl Vector in Antibacterial Benzoylaminobenzoic Acid Derivatives

The validated benzoylaminobenzoic acid FabH inhibitor pharmacophore, which has produced compounds with FabH IC₅₀ values in the low micromolar range and antibacterial activity against Gram-positive pathogens [1][2], can be extended by incorporating the target compound into a focused SAR library. The N-benzoylglycyl extension adds hydrophobicity and aromatic surface area—parameters that the Singh et al. (2008) QSAR model identified as positively correlated with inhibitory activity [2]. The compound serves as a key intermediate for synthesizing derivatives with variations at the glycine α-carbon, the benzoyl ring, or the ethyl ester, enabling systematic exploration of this underexplored vector within the FabH inhibitor chemical space.

Synthetic Intermediate for Higher-Order Benzoylglycyl-Peptide Conjugates

The target compound's architecture—an ester terminus orthogonal to the N-benzoylglycyl amide—makes it a versatile building block for peptide conjugation strategies. The ethyl ester can be selectively hydrolyzed to the free acid under mild basic conditions without affecting the benzoyl-glycine or glycine-aminobenzoate amide bonds, enabling subsequent coupling to amines, amino acids, or solid-phase resins. This synthetic utility is not offered by benzocaine (which lacks the glycine handle), ethyl hippurate (which lacks the aminobenzoate), or glycylbenzocaine (whose free N-terminus would compete in coupling reactions) [3].

Physicochemical Benchmarking of Ester-Type Local Anesthetic Prodrug Candidates

The compound can serve as a reference standard for measuring how incremental structural modifications affect the physicochemical properties of 4-aminobenzoate derivatives. Specifically, it allows direct comparison of cLogP, tPSA, aqueous solubility, and permeability against benzocaine, glycylbenzocaine, and 4-(benzoylamino)benzoic acid ethyl ester within a single experimental series [1]. Such benchmarking is essential for establishing quantitative structure–property relationships (QSPR) that guide the design of local anesthetic prodrugs with tailored absorption, distribution, and activation profiles.

Quote Request

Request a Quote for ethyl 4-[(N-benzoylglycyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.